molecular formula C8H5BrClN B1280578 2-(Bromomethyl)-5-chlorobenzonitrile CAS No. 50712-69-1

2-(Bromomethyl)-5-chlorobenzonitrile

Cat. No.: B1280578
CAS No.: 50712-69-1
M. Wt: 230.49 g/mol
InChI Key: CYBMZAPDOKDQJF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-chlorobenzonitrile is an organic compound with the molecular formula C8H5BrClN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the second position and a chlorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile typically involves the bromination of 5-chlorobenzonitrile. One common method includes the reaction of 5-chlorobenzonitrile with bromine in the presence of a suitable catalyst or under specific conditions to introduce the bromomethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-chlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(Bromomethyl)-5-chlorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the bromomethyl group.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-chlorobenzonitrile involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)benzonitrile: Similar structure but lacks the chlorine substituent.

    2-(Chloromethyl)-5-chlorobenzonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Bromomethyl)-4-chlorobenzonitrile: Similar structure but with the chlorine substituent at the fourth position.

Uniqueness

2-(Bromomethyl)-5-chlorobenzonitrile is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research areas.

Properties

IUPAC Name

2-(bromomethyl)-5-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBMZAPDOKDQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506243
Record name 2-(Bromomethyl)-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50712-69-1
Record name 2-(Bromomethyl)-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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